

Application Notes and Protocols for D-Lactose Monohydrate in Mammalian Cell Culture

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Compound of Interest

Compound Name: *D-Lactose monohydrate*

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Introduction

D-Lactose monohydrate, a disaccharide composed of D-galactose and D-glucose, is not a conventional primary carbon source for mammalian cell culture due to the general lack of lactase expression in most cell lines. However, its application in specialized areas of cell culture is emerging, offering unique opportunities for process control and immunomodulation. These notes provide detailed protocols for three key applications: modulating cell metabolism in Chinese Hamster Ovary (CHO) cells, inducing gene expression in engineered Human Embryonic Kidney (HEK293) cells, and modulating T-cell responses for immunology research.

Application 1: Metabolic Modulation in CHO Cells for Biopharmaceutical Production

While CHO cells cannot directly metabolize lactose, they can utilize its constituent monosaccharides, glucose and galactose. The slower metabolism of galactose compared to glucose leads to a reduction in the accumulation of lactate, a critical byproduct that can inhibit cell growth and productivity.^{[1][2]} A common strategy is to use a combination of glucose and galactose in a fed-batch process to shift cellular metabolism towards a more efficient state, which can enhance recombinant protein production.^{[2][3]}

Quantitative Data Summary

Cell Line	Culture Condition	Key Findings	Reference
t-PA producing CHO cells	Batch culture with 6 mM glucose and 14 mM galactose	Two metabolic phases observed: initial growth on glucose with lactate production, followed by a second phase of galactose and lactate consumption with no significant growth.[4]	
Fc-fusion protein producing CHO cells	Fed-batch with 40% of total glucose replaced by galactose	Protein titer enhanced by 43% and total sialic acid content increased by 37%.[1]	
IgG1 producing CHO cells	Batch culture with galactose supplementation	Increased galactosylation of the antibody by up to 21% without significantly affecting cell growth or titer.	

Experimental Protocol: Fed-Batch Culture of CHO Cells with Lactose-Derived Sugars

This protocol is synthesized based on strategies employing glucose and galactose to modulate CHO cell metabolism.[3][5]

1. Materials:

- CHO cell line producing the protein of interest
- Chemically defined CHO cell culture medium (serum-free)
- **D-Lactose Monohydrate** (cell culture grade)

- Sterile, cell culture grade water
- Sterile filter units (0.22 μm)
- Bioreactor or shake flasks

2. Preparation of Lactose Stock Solution (1 M):

- Weigh 360.31 g of **D-Lactose monohydrate**.
- Dissolve in 800 mL of cell culture grade water with gentle heating and stirring.
- Once fully dissolved, bring the final volume to 1 L with water.
- Sterilize the solution by passing it through a 0.22 μm filter.
- Store in sterile aliquots at 2-8°C.

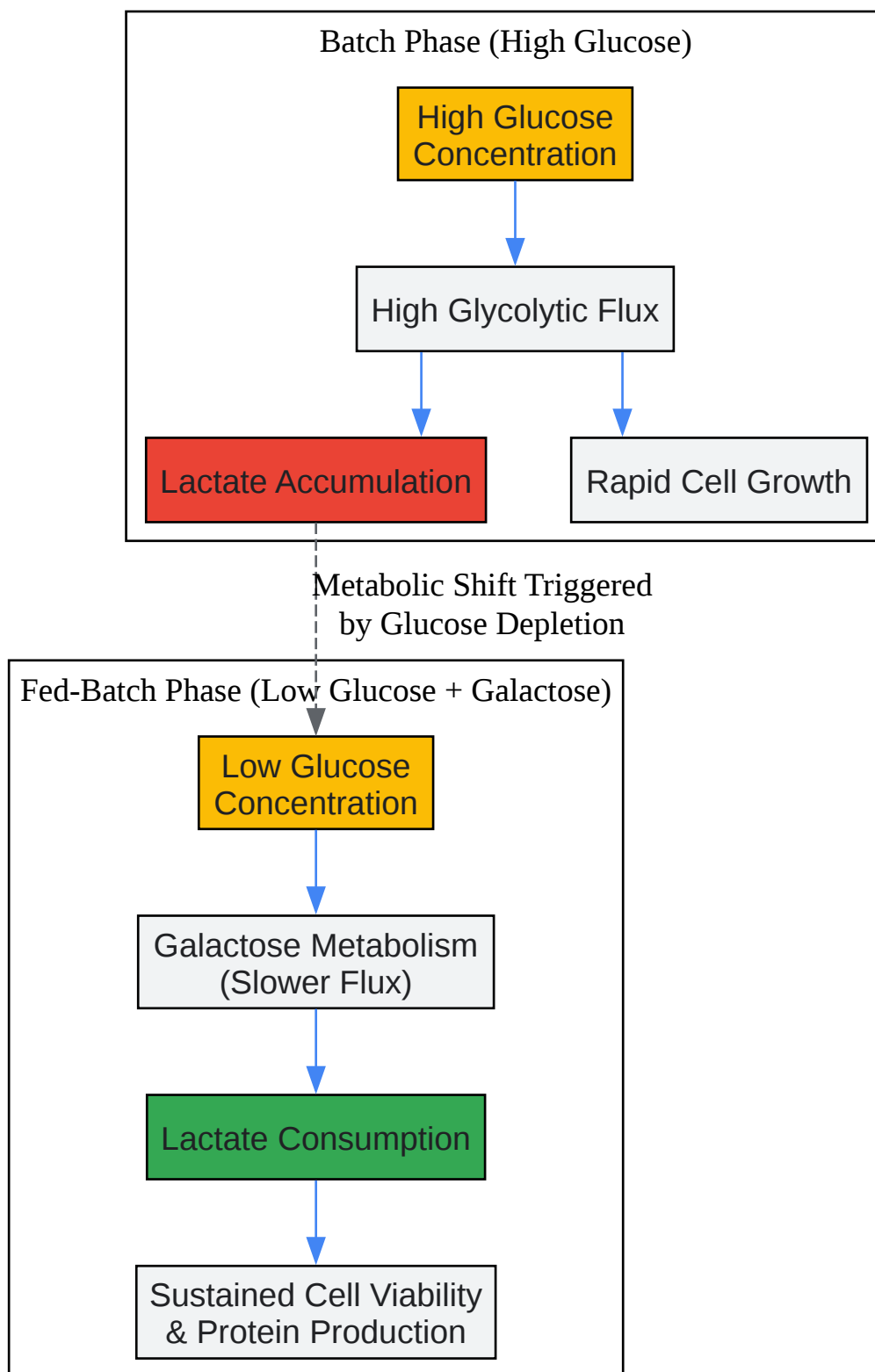
3. Fed-Batch Culture Procedure:

- Batch Phase: Inoculate the CHO cells in the bioreactor or shake flasks with a starting viable cell density of approximately $0.3\text{-}0.5 \times 10^6$ cells/mL in a basal medium containing a standard glucose concentration (e.g., 4-6 g/L).
- Culture at 37°C, 5-8% CO₂, and appropriate agitation.
- Feeding Strategy: Begin the fed-batch strategy when the glucose level drops to a predetermined setpoint (e.g., 2 g/L).
- Prepare a feed solution containing a mixture of glucose and galactose. A common starting point is a feed that replaces 40% of the glucose with an equimolar amount of galactose.^[1] To approximate this using a lactose stock, a more complex feeding strategy involving separate glucose and lactose feeds would be required to precisely control the glucose-to-galactose ratio. A simpler approach is to use a feed medium containing both glucose and galactose at the desired concentrations.
- A sample feeding strategy could involve a daily feed that maintains the glucose concentration at a low level (e.g., 1-2 g/L) while providing galactose. For example, a feed

solution could be prepared to deliver a final concentration of 1.5 g/L galactose to the culture.
[6]

- Monitor cell density, viability, glucose, lactate, and product titer throughout the culture.
- Adjust the feeding rate based on daily measurements to maintain the desired nutrient levels and minimize lactate accumulation.

Experimental Workflow: Metabolic Shift in CHO Cells



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CHO cell metabolic shift workflow.

Application 2: Inducible Gene Expression in HEK293 Cells

The bacterial lac operon system can be adapted for inducible gene expression in mammalian cells. In this system, a gene of interest is placed under the control of a promoter containing the lac operator sequence. In the absence of an inducer, the LacI repressor protein binds to the operator, preventing transcription. Lactose can act as an inducer, binding to the LacI repressor and causing its dissociation from the operator, thereby allowing gene expression. While IPTG is a more common and potent inducer, lactose offers a more cost-effective and less toxic alternative.^[7]

Quantitative Data Summary

Cell Line	Inducer	Concentration	Incubation Time	Outcome	Reference
HEK293	Lactose	75 mM (optimal)	24 hours	Increased GFP expression, especially when co-treated with 1 mM IPTG. ^[7]	
HEK293	Lactose	>100 mM	Not specified	Cell death due to osmotic shock observed. ^[7]	

Experimental Protocol: Lactose-Induced Gene Expression in HEK293 Cells

This protocol is based on a study using a pCald5-GFP-LacI vector in HEK293 cells.^[7]

1. Materials:

- HEK293 cells stably expressing the LacI repressor and the gene of interest under a lac operator-containing promoter.
- Complete growth medium (e.g., DMEM with 10% FBS).
- **D-Lactose Monohydrate** (cell culture grade).
- Sterile PBS.
- 24-well plates.

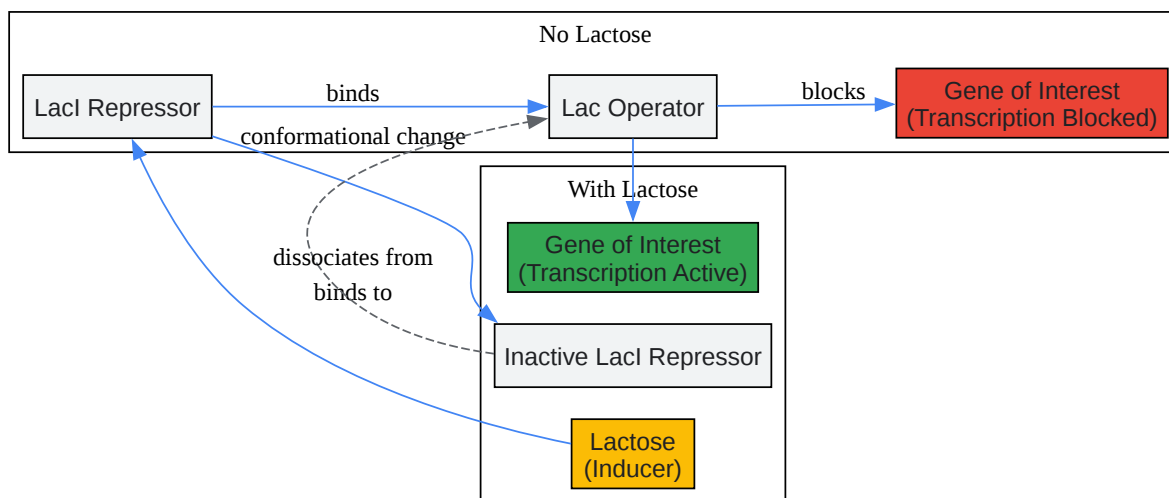
2. Preparation of Lactose Induction Medium:

- Prepare a 1 M stock solution of **D-Lactose monohydrate** as described in the previous protocol.
- On the day of induction, dilute the lactose stock solution in complete growth medium to the desired final concentrations (e.g., 25, 50, 75, 100 mM). Warm the medium to 37°C before use.

3. Induction Protocol:

- Seed the engineered HEK293 cells into a 24-well plate at a density of 1×10^5 cells/well.
- Allow the cells to attach and grow for 24 hours.
- After 24 hours, aspirate the old medium and replace it with the prepared lactose induction medium.
- Incubate the cells for the desired induction period (e.g., 24, 48 hours).
- After the induction period, harvest the cells or supernatant for analysis of protein expression (e.g., by Western blot, ELISA, or fluorescence microscopy for reporter proteins like GFP).

Logical Relationship: Lac Operon Induction in Mammalian Cells



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Lac operon induction mechanism.

Application 3: Immunomodulation of T-Cell Responses

Lactose has been shown to act as an antagonist of Galectin-9 (Gal-9), a protein that plays a regulatory role in the immune system. Gal-9 interacts with the T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) receptor on T-cells, which can lead to the suppression of T-cell responses. By blocking this interaction, lactose can inhibit the suppressive function of regulatory T-cells (Tregs) on effector T-cells (Teffs), leading to increased production of pro-inflammatory cytokines like IFN- γ and IL-17.

Quantitative Data Summary

Cell Co-culture	Condition	Median IFN- γ (ng/mL)	Median IL-17 (ng/mL)	Reference
Teffs alone	Stimulated	8.8	0.83	[8]
Teffs + Tregs	Stimulated	3.9	0.64	[8]
Teffs + Tregs	Stimulated + Lactose	16.4	0.74	[8]

Experimental Protocol: T-cell Co-culture Suppression Assay with Lactose

This protocol is a generalized procedure based on common practices for human T-cell co-culture assays.[8]

1. Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- Treg isolation kit (e.g., CD4+CD25+CD127low/- Regulatory T Cell Isolation Kit)
- Teff cell isolation (typically the CD4+CD25- fraction)
- RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine.
- Human T-Activator CD3/CD28 Dynabeads
- **D-Lactose Monohydrate** (cell culture grade)
- CFSE or other cell proliferation dye
- 96-well U-bottom plates

2. Cell Isolation and Preparation:

- Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

- Isolate Tregs (CD4+CD25+CD127low/-) and Teffs (CD4+CD25-) from the PBMCs according to the manufacturer's protocol for the isolation kit.
- Label the Teff cells with a cell proliferation dye like CFSE according to the manufacturer's instructions. This will allow tracking of their proliferation.

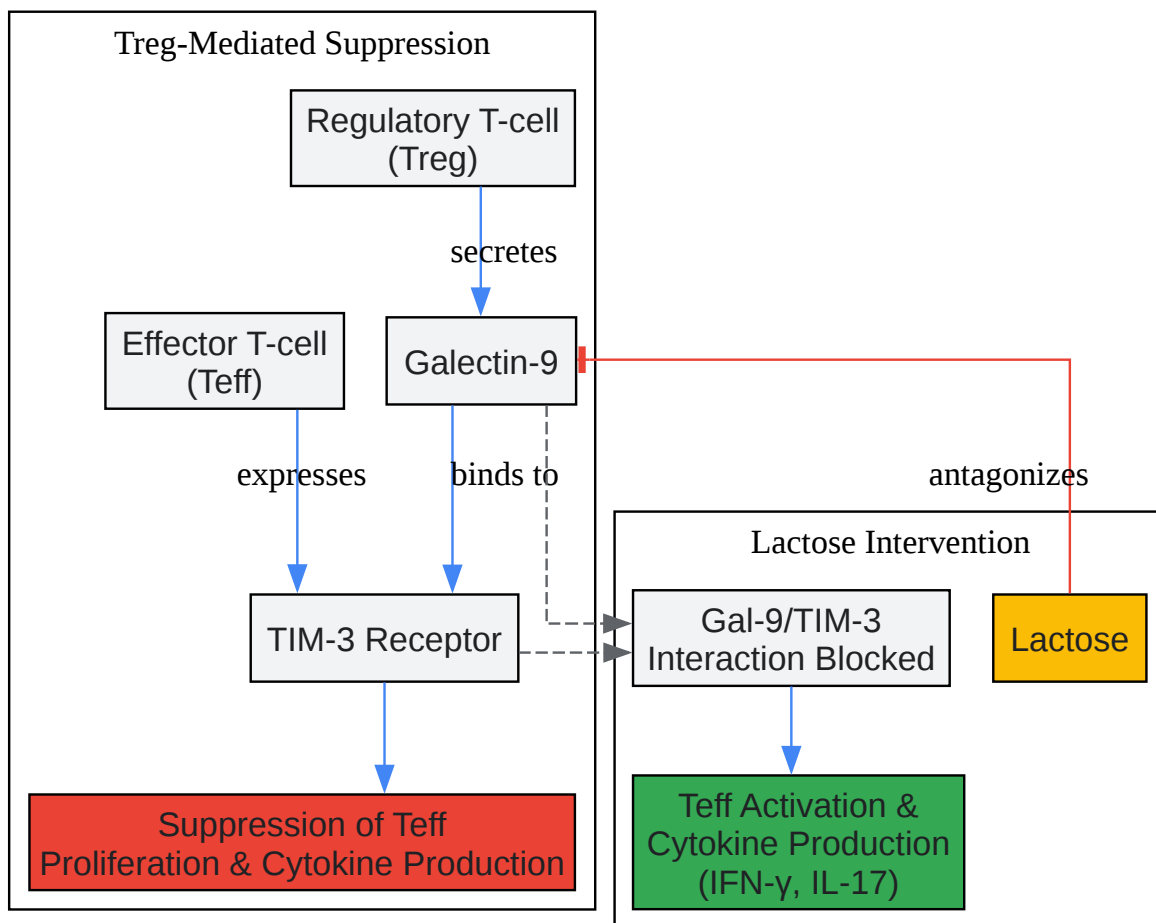
3. Co-culture Setup:

- Prepare a stock solution of lactose in RPMI-1640 medium and sterilize by filtration.
- In a 96-well U-bottom plate, set up the following conditions in triplicate:
 - Teffs alone: 1×10^5 CFSE-labeled Teffs.
 - Teffs + Tregs: 1×10^5 CFSE-labeled Teffs co-cultured with Tregs at various ratios (e.g., 1:1, 1:2, 1:4 Teff:Treg).
 - Teffs + Tregs + Lactose: 1×10^5 CFSE-labeled Teffs co-cultured with Tregs, with the addition of lactose to a final concentration of, for example, 50 mM.
- Add CD3/CD28 Dynabeads to all wells at a bead-to-cell ratio of 1:1 to stimulate T-cell activation and proliferation.
- Bring the final volume in each well to 200 μ L with complete RPMI-1640 medium.

4. Incubation and Analysis:

- Incubate the plate at 37°C in a 5% CO₂ incubator for 3-5 days.
- After incubation, collect the cell culture supernatants for cytokine analysis (IFN- γ and IL-17) by ELISA.
- Harvest the cells and analyze the proliferation of the CFSE-labeled Teffs by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell division.

Signaling Pathway: Lactose Inhibition of Treg Suppression



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Inhibition of Treg suppression by lactose.

Conclusion and Troubleshooting

The use of **D-Lactose monohydrate** in mammalian cell culture is context-dependent and requires careful optimization. For CHO cells, the goal is to leverage the metabolic properties of its monosaccharides to improve culture performance. In engineered HEK293 cells, it serves as a cost-effective inducer for recombinant protein expression. For immunological studies, it offers a tool to dissect specific signaling pathways.

General Troubleshooting:

- **Solubility and Stability:** **D-Lactose monohydrate** is soluble in water and cell culture media. However, preparing high-concentration stock solutions may require gentle warming. Ensure the stock solution is fully dissolved and sterile-filtered before adding to the medium. Lactose is stable in solution at neutral pH.
- **Osmolality:** The addition of high concentrations of lactose can significantly increase the osmolality of the culture medium, potentially leading to osmotic stress and cell death, as observed in HEK293 cells at concentrations above 100 mM.[7] It is crucial to monitor the osmolality of the final medium, especially when using high concentrations of lactose.
- **Contamination:** As with any supplement, ensure that the lactose stock solution is sterile to prevent contamination of the cell culture.
- **Variability:** The response of different cell lines to lactose or its components can vary. It is essential to perform dose-response experiments to determine the optimal concentration for a specific cell line and application.

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References

- 1. Galactose Feeding in CHO Cell Culture Process : the Impacts on the Cell Growth, Metabolism and Glycosylation of Fc Fusion Protein [biotech.aaijournal.com]
- 2. Temporal Galactose-Manganese Feeding in Fed-Batch and Perfusion Bioreactors Modulates UDP-Galactose Pools for Enhanced mAb Glycosylation Homogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in fed-batch culture for recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELISPOT Assay to Measure Peptide-specific IFN- γ Production [bio-protocol.org]
- 5. Measurement of interleukin-17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human Treg cell suppressive assays [protocols.io]
- 8. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [Application Notes and Protocols for D-Lactose Monohydrate in Mammalian Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b013620#using-d-lactose-monohydrate-in-cell-culture-media]

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